molecular formula C17H15N5O4S B2805129 2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid CAS No. 874467-87-5

2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid

Cat. No. B2805129
CAS RN: 874467-87-5
M. Wt: 385.4
InChI Key: HNYFYBIOUMFRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid, also known as MTAA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A novel series of 3-acetamido-4-methyl benzoic acid derivatives, which are structurally related to 2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid, were designed and synthesized. These compounds, particularly 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid, exhibited significant inhibitory activity against PTP1B, a protein implicated in regulating metabolic pathways and potential target for treating diabetes and obesity (Rakse et al., 2013).

Potential Analgesic Activities

Acetamide derivatives, including those related to this compound, were synthesized and evaluated for their analgesic properties. The compounds demonstrated significant decrease in acetic acid-induced writhing responses and increase in pain thresholds in animal models, indicating potential analgesic activities (Kaplancıklı et al., 2012).

Antimicrobial and Docking Studies

A compound structurally related to this compound was synthesized and subjected to antimicrobial evaluation and molecular docking studies. The compound showed promise in antimicrobial activities, suggesting its potential use in developing new antimicrobial agents (Talupur et al., 2021).

Synthesis of Benzodiazepines with Antimicrobial and Antioxidant Properties

Benzodiazepines bearing structures similar to this compound were synthesized and found to exhibit potent antimicrobial activity against various bacteria and fungi. Some of these compounds also demonstrated significant antioxidant activities (Naraboli et al., 2017).

Synthesis of 2-Isocyanatobenzoyl Chloride Derivatives

Research on the treatment of 2-isocyanatobenzoyl chloride with 5-aminotetrazole, related to the chemical structure of this compound, led to the production of various compounds with potential pharmaceutical applications (Peet, 1987).

properties

IUPAC Name

2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S/c1-26-14-9-5-4-8-13(14)22-17(19-20-21-22)27-10-15(23)18-12-7-3-2-6-11(12)16(24)25/h2-9H,10H2,1H3,(H,18,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYFYBIOUMFRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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